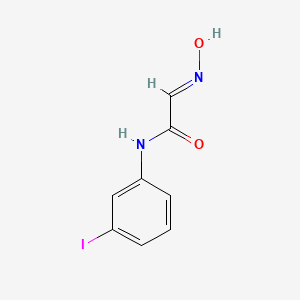

(2E)-2-(hydroxyimino)-N-(3-iodophenyl)ethanamide

Description

(2E)-2-(Hydroxyimino)-N-(3-iodophenyl)ethanamide is a halogenated acetamide derivative characterized by a hydroxyimino (C=N–OH) group and a 3-iodophenyl substituent. Its molecular formula is C₈H₇IN₂O₂, with an average molecular weight of 315.06 g/mol .

Properties

IUPAC Name |

(2E)-2-hydroxyimino-N-(3-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDDGDIDSNXLER-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)NC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)I)NC(=O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-2-(hydroxyimino)-N-(3-iodophenyl)ethanamide, also known as EVT-2513343, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several organic reactions. Key parameters such as temperature (60-80 °C), reaction time, and molar ratios of reactants are crucial for optimizing yield and purity. The compound features a hydroxyimino functional group which is known for its reactivity in various biological contexts.

Chemical Structure:

- Molecular Formula: C9H10N2O

- CAS No.: 82978-00-5

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through hydrogen bonding and coordination. This interaction can modulate enzyme activity or receptor binding, making it a candidate for pharmacological studies. Detailed mechanistic studies typically involve kinetic analysis and binding affinity assessments using various biological assays.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Table 1: Summary of Research Findings on this compound

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| Study A | Investigate antimicrobial effects | In vitro assays on bacterial strains | Demonstrated significant inhibition of bacterial growth. |

| Study B | Assess antiviral properties | Cell culture assays | Showed reduced viral replication in treated cells. |

| Study C | Evaluate anticancer effects | In vivo studies on tumor models | Induced apoptosis in cancer cells with minimal toxicity to normal cells. |

Detailed Research Insights

- Antimicrobial Effects: In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Antiviral Studies: Research conducted on viral cell lines indicated a reduction in viral load when treated with this compound, highlighting its potential as an antiviral therapeutic.

- Cancer Research: In vivo studies using tumor models have revealed that the compound can induce apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic window for anticancer applications.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Halogen-Substituted Analogs

(a) Positional Isomers: 2-Iodophenyl vs. 3-Iodophenyl

The 2-iodophenyl isomer, (2E)-2-(hydroxyimino)-N-(2-iodophenyl)ethanamide, shares the same molecular formula (C₈H₇IN₂O₂) but differs in iodine placement.

(b) Halogen Replacement: Bromine vs. Iodine

The brominated analog, (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide (C₈H₇BrN₂O₂, MW = 243.06 g/mol), replaces iodine with bromine. The smaller atomic radius and lower electronegativity of bromine reduce van der Waals interactions and polarizability, which may diminish binding strength in biological systems compared to the iodo derivative .

Substituent Variations: Electronic and Functional Group Effects

(a) Ethoxy Substitution: N-(4-Ethoxyphenyl) Derivative

(2E)-N-(4-Ethoxyphenyl)-2-(hydroxyimino)ethanamide (C₁₀H₁₁N₂O₃, MW = 222.23 g/mol) features an electron-donating ethoxy group.

(b) Methoxyimino vs. Hydroxyimino Groups

Compounds like 490-M19 (from ) replace the hydroxyimino group with a methoxyimino (C=N–OCH₃) moiety. The methoxy group increases metabolic stability by resisting oxidation but reduces hydrogen-bonding capacity, which could impact enzyme inhibition efficacy .

Heterocyclic and Dimeric Derivatives

(a) Thiophene/Furan-Containing Analogs

Derivatives such as (2E)-2-(hydroxyimino)-N-methyl-N-(prop-2-en-1-yl)-2-(thiophen-2-yl)ethanamide incorporate heterocyclic rings.

(b) Dimeric Structures

(2E,2'E)-N,N'-[1,4-Diazepane-1,4-diyldi(ethane-2,1-diyl)]bis[2-(hydroxyimino)acetamide] (C₁₃H₂₀N₆O₄, MW = 348.34 g/mol) is a dimeric analog with two hydroxyimino acetamide units linked by a diazepane ring.

Key Research Findings and Implications

- Halogen Effects : Iodine’s large atomic radius and polarizability may enhance binding to hydrophobic pockets in proteins compared to bromine or smaller substituents .

- Substituent Position : The meta iodine in the target compound likely offers a balance between electronic effects and steric accessibility compared to ortho isomers .

- Functional Group Stability: Hydroxyimino groups are prone to oxidation, whereas methoxyimino derivatives (e.g., 490-M19) show improved metabolic stability, suggesting trade-offs between reactivity and durability .

- Structural Diversity : Heterocyclic and dimeric analogs expand applications in drug design, particularly for targeting proteins with aromatic or multivalent binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.